4-Aminotetrahydrofuran-3-ol
Overview
Description
4-Aminotetrahydrofuran-3-ol is a heterocyclic organic compound with the molecular formula C4H9NO2. It is characterized by a tetrahydrofuran ring substituted with an amino group at the fourth position and a hydroxyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminotetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.
Amination: The precursor undergoes amination, where an amino group is introduced at the fourth position.
Hydroxylation: The hydroxyl group is introduced at the third position through a hydroxylation reaction, which may involve specific reagents and conditions tailored to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Aminotetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines with different substitution patterns.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-Aminotetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Aminotetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
trans-4-Aminotetrahydrofuran-3-ol hydrochloride: This compound is a hydrochloride salt form of 4-Aminotetrahydrofuran-3-ol, with similar structural features but different physicochemical properties.
Tetrahydrofuran derivatives: Other derivatives of tetrahydrofuran with different substituents at various positions can be compared based on their reactivity and applications.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the tetrahydrofuran ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of reactions and form various derivatives makes it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-aminooxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKXDYSIGDGSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440608 | |
Record name | 4-Aminotetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144870-96-2, 330975-13-8 | |
Record name | 4-Aminotetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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